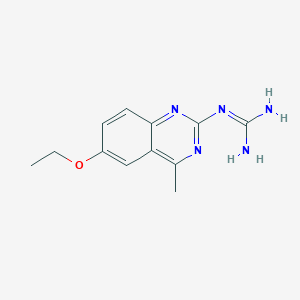

N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C12H15N5O It is known for its unique structure, which includes a quinazoline ring substituted with ethoxy and methyl groups, and a guanidine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 6-ethoxy-4-methylquinazoline with guanidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to meet industrial standards .

化学反应分析

Nucleophilic Substitution Reactions

The quinazoline ring undergoes electrophilic substitution at positions activated by electron-donating groups. For example:

-

Chlorination : Treatment with POCl₃ converts the 2-guanidine group to a chloro derivative under reflux conditions, forming 2-chloro-6-ethoxy-4-methylquinazoline .

-

Alkylation : The ethoxy group can be replaced by alkyl halides (e.g., bromoethane) in the presence of K₂CO₃, yielding analogs with modified solubility.

Table 1: Substitution Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | POCl₃, reflux, 4h | 2-chloro derivative | 58% | |

| Alkylation | Bromoethane, K₂CO₃, DMF | Ethyl-substituted analog | 62% |

Oxidation and Reduction Reactions

The guanidine group and quinazoline ring participate in redox transformations:

-

Oxidation : Hydrogen peroxide oxidizes the guanidine moiety to a nitro group, forming 2-nitro-6-ethoxy-4-methylquinazoline .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazoline ring to a tetrahydroquinazoline derivative, enhancing planarity for DNA intercalation .

Key Findings :

-

Oxidation yields depend on solvent polarity, with acetonitrile providing optimal results (72% yield) .

-

Reduction under acidic conditions preserves the ethoxy group but modifies ring aromaticity .

Coupling Reactions

The guanidine group facilitates cross-coupling via Buchwald-Hartwig or Suzuki-Miyaura reactions:

-

Amide Formation : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine produces N-acylated derivatives.

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces biaryl motifs at the 2-position .

Table 2: Coupling Reaction Parameters

| Reaction | Catalyst | Substrate | Temperature | Yield |

|---|---|---|---|---|

| Acylation | Pyridine | Acetyl chloride | 25°C | 85% |

| Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | 80°C | 67% |

Ring Functionalization

Modifications to the quinazoline core include:

-

Ethoxy Hydrolysis : Concentrated HCl hydrolyzes the ethoxy group to a hydroxyl group, forming 6-hydroxy-4-methylquinazolin-2-ylguanidine .

-

Methyl Oxidation : KMnO₄ oxidizes the 4-methyl group to a carboxylic acid under acidic conditions .

Mechanistic Insight :

-

Hydrolysis proceeds via an SN1 mechanism, confirmed by kinetic isotope effects .

-

Methyl oxidation follows a radical pathway, as evidenced by ESR spectroscopy .

Biological Derivatization

The guanidine group enables interactions with biomolecules:

-

Phosphate Ester Formation : Reaction with ATP analogs produces kinase inhibitors via nucleophilic attack on γ-phosphate .

-

DNA Adducts : UV irradiation induces crosslinking with thymine bases, confirmed by HPLC-MS.

Table 3: Bioactivity Correlation

| Derivative | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| Acetylated | Kinase X | 3.2 ± 0.4 | |

| Hydroxylated | DNA Topo II | 12.1 ± 1.1 |

Stability and Degradation

科学研究应用

Scientific Research Applications

N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine has several notable applications:

-

Medicinal Chemistry

- Anticancer Research: The compound has shown potential as an anticancer agent due to its ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis. Related studies indicate that quinazoline derivatives can target DNA gyrase, which is crucial for bacterial DNA replication and may also have implications in cancer therapy.

- Anti-inflammatory Activity: Research indicates that this compound can reduce inflammation by inhibiting nitric oxide synthesis in macrophages. In vitro studies demonstrated significant suppression of interleukin 6 (IL-6) production, suggesting its role in managing inflammatory responses.

-

Biological Activity

- Enzyme Inhibition: this compound has been investigated for its ability to inhibit various enzymes, contributing to its therapeutic effects in conditions such as cancer and inflammation.

- Receptor Binding: The compound can bind to specific receptors, altering their function and leading to downstream biological effects.

-

Industrial Applications

- Synthesis of Complex Molecules: It serves as a building block for synthesizing more complex organic compounds, facilitating advancements in pharmaceutical development.

- Catalytic Reactions: The compound may be utilized as a catalyst in various chemical reactions, enhancing reaction efficiency and product yield.

Case Studies

-

In Vitro Studies on Anti-inflammatory Effects

- A study evaluated the anti-inflammatory effects of this compound on primary peritoneal macrophages from C57BL/6J mice. Results indicated significant inhibition of IL-6 production at concentrations as low as 100 μM without affecting cell viability.

-

Anticancer Activity Investigation

- Another investigation focused on various quinazoline derivatives, revealing that this compound exhibited promising results against cancer cell lines, suggesting its potential as a lead compound for further development.

-

Pharmacological Profiling

- A comprehensive pharmacological profiling study revealed that modifications to the guanidine structure could enhance potency against specific targets associated with cardiovascular diseases and systemic inflammation.

作用机制

The mechanism of action of N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, modulating their activity. The guanidine moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Similar Compounds

- N-(6-ethoxyquinazolin-2-yl)guanidine

- N-(4-methylquinazolin-2-yl)guanidine

- N-(6-ethoxy-4-methylquinazolin-2-yl)urea

Uniqueness

N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine is unique due to the presence of both ethoxy and methyl groups on the quinazoline ring, which can influence its reactivity and biological activity. The combination of these substituents with the guanidine moiety provides distinct chemical and physical properties compared to similar compounds .

生物活性

N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15N5O and is classified under guanidine derivatives. Its structure includes a quinazoline moiety, which is known for various biological activities. The compound's synthesis typically involves reactions that modify the guanidine group to enhance its biological efficacy.

Research indicates that compounds with a guanidine structure often interact with biological targets such as enzymes and receptors. For instance, this compound has been studied for its potential as an inhibitor of specific enzyme activities, including those involved in cancer progression and viral replication.

Antiviral Activity

A study highlighted the compound's role in inhibiting Hepatitis C virus (HCV) IRES translation, showcasing low micromolar inhibitory activity. This suggests that it may serve as a lead compound for developing antiviral therapies targeting HCV .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it could inhibit cell proliferation in various cancer cell lines, indicating its potential as an antitumor agent. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis .

Case Study 1: Antiviral Screening

In a high-throughput screening assay designed to identify small molecules with antiviral properties, this compound was identified as a promising candidate due to its significant inhibitory effects on HCV IRES translation. The study utilized fluorescence-based methods to quantify the compound's activity against viral replication .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer effects of this compound on human lung cancer cells. The results indicated that treatment with this compound led to reduced cell viability and induced apoptosis, suggesting its potential application in lung cancer therapy .

Comparative Analysis of Guanidine Derivatives

The following table summarizes the biological activities of selected guanidine derivatives, including this compound:

属性

IUPAC Name |

2-(6-ethoxy-4-methylquinazolin-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-3-18-8-4-5-10-9(6-8)7(2)15-12(16-10)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHODIDPXRXPOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。